molecular formula C33H29ClN4O4 B11437572 N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

Cat. No.: B11437572
M. Wt: 581.1 g/mol
InChI Key: IMAIMUIUWLQLFT-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with potential biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes makes it a candidate for drug development and biochemical assays.

Medicine

In medicine, N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a target for pharmaceutical research.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives with varying substituents. Examples include:

  • N-[(2-bromophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • N-[(2-fluorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

The uniqueness of N-[(2-chlorophenyl)methyl]-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. These properties can be fine-tuned by modifying the substituents, making it a versatile compound for various applications .

Properties

Molecular Formula

C33H29ClN4O4

Molecular Weight

581.1 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

InChI

InChI=1S/C33H29ClN4O4/c1-20-8-12-25(13-9-20)38-32(41)26-14-11-23(31(40)35-18-24-6-4-5-7-27(24)34)17-29(26)37(33(38)42)19-30(39)36-28-15-10-21(2)16-22(28)3/h4-17H,18-19H2,1-3H3,(H,35,40)(H,36,39)

InChI Key

IMAIMUIUWLQLFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

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